
(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[S®]-N-[®-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a chiral phosphine ligand used in enantioselective organic chemical transformations . It is sold in collaboration with Daicel for research purposes only .
Molecular Structure Analysis
The molecular formula of this compound is C33H32NOPS . It has a molecular weight of 521.7 g/mol . The structure includes a naphthalene ring, a phenyl ring, a diphenylphosphino group, and a propanesulfinamide group .Chemical Reactions Analysis
This compound is a chiral phosphine ligand, which means it can coordinate to a metal center and participate in various catalytic reactions . It’s particularly used in enantioselective organic chemical transformations .Physical and Chemical Properties Analysis
This compound is an off-white to light yellow powder . It’s air sensitive, heat sensitive, and moisture sensitive, and should be stored cold . The predicted boiling point is 675.1±65.0 °C .Applications De Recherche Scientifique
Enantioselective Synthesis
This compound has been utilized in the highly enantioselective synthesis of chiral ligands and intermediates, critical for asymmetric catalysis. For instance, it has been used to promote asymmetric hydrophosphination reactions, leading to the creation of chiral, unsymmetrical P,N-ligands with high regio- and stereoselectivities (Liu et al., 2009). Similar strategies have been employed to achieve selective hydroarsination reactions, demonstrating the compound's versatility in facilitating enantioselective synthesis (Bungabong et al., 2007).
Catalyst in Polymerization
It has been designed as a catalyst for the polymerization of chiral allene derivatives, exhibiting living/controlled chain growth and enantiomer-selective polymerization. This highlights its potential in the development of polymers with specific chiral configurations, which could have applications in materials science and drug development (Zhu et al., 2019).
Hydroformylation Reactions
The compound has shown effectiveness in catalyzing the hydroformylation of olefins, where the nature of auxiliary ligands significantly affects the chemo- and regioselectivity of the reaction. This application is crucial for the industrial production of aldehydes from olefins, showcasing the compound's utility in large-scale chemical synthesis (Silva et al., 2002).
Stereoselective Reduction of Ketones
Cationic rhodium complexes with chiral tetradentate ligands, derived from this compound, have been employed as catalysts for the enantioselective reduction of simple ketones. This process is vital for the production of chiral alcohols, which are key intermediates in pharmaceutical synthesis (Gao et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRYLFTCRWHOG-ZIQZBVCVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


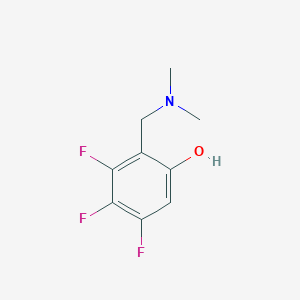
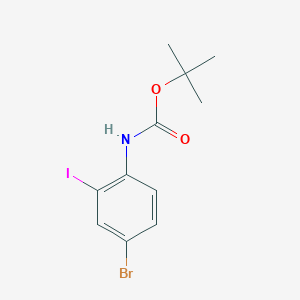
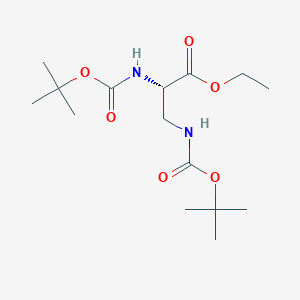


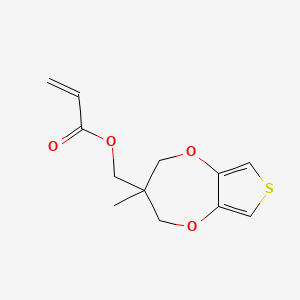


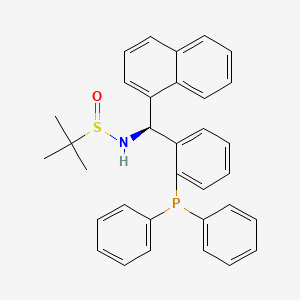

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)
